molecular formula C23H19NO5 B5277998 ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE

ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE

Cat. No.: B5277998
M. Wt: 389.4 g/mol
InChI Key: GDEZPLZDTWRMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a benzochromene structure, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of palladium catalysts and specific ligands to facilitate the coupling of aryl halides with amines . The reaction conditions often require a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is unique due to its fused benzochromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-amino-1-(1,3-benzodioxol-5-yl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-2-26-23(25)21-19(14-8-9-16-18(11-14)28-12-27-16)20-15-6-4-3-5-13(15)7-10-17(20)29-22(21)24/h3-11,19H,2,12,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEZPLZDTWRMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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